(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-三羟基二十碳-7,9,11,13-四烯酸

描述

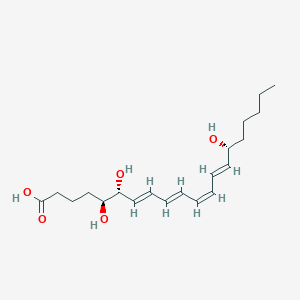

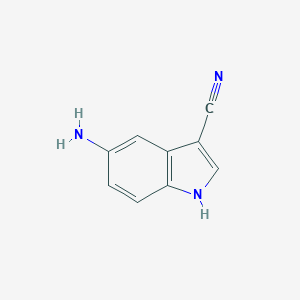

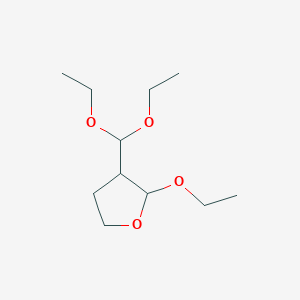

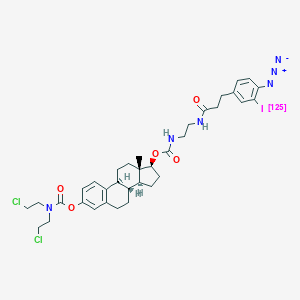

“(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid”, also known as 15-epi-lipoxin A4, is a C20 hydroxy polyunsaturated fatty acid . It has (5S)-, (6R)- and (15R)-hydroxy groups as well as (7E)-, (9E)-, (11Z)- and (13E)-double bonds . It is a metabolite, a lipoxin, a long-chain fatty acid, and a hydroxy polyunsaturated fatty acid .

Molecular Structure Analysis

The molecular formula of this compound is C20H32O5 . It has a molecular weight of 352.5 g/mol . The IUPAC name is (5 S ,6 R ,7 E ,9 E ,11 Z ,13 E ,15 R )-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid .Physical And Chemical Properties Analysis

This compound is a C20 hydroxy polyunsaturated fatty acid . It has (5S)-, (6R)- and (15R)-hydroxy groups as well as (7E)-, (9E)-, (11Z)- and (13E)-double bonds .科学研究应用

Post-Myocardial Infarction Healing

15-epi-Lipoxin A4 plays a crucial role in the healing process after a myocardial infarction (MI). It helps to initiate the resolving phase early in post-MI inflammation, thereby reducing left ventricle (LV) dysfunction . It also primes neutrophil infiltration with a robust increase of Ccl2 and FPR2 expression .

Anti-Inflammatory Properties

15-epi-Lipoxin A4 exhibits anti-inflammatory properties and serves as a “stop signal” to excessive leukocyte trafficking/infiltration . It has been reported to block TNF-α-induced IL-8 release in human enterocytes .

Inhibition of Pro-Inflammatory Factors

This compound can inhibit the expression of pro-inflammatory factors, stimulate the expression of anti-inflammatory factors, inhibit the inflammatory effect of neutrophils, and promote the phagocytosis of apoptotic neutrophils by macrophages .

Regulation of NF-κB Activity

15-epi-Lipoxin A4 has been found to induce the expression of the NF-κB regulators A20 and single Ig IL-1R–related molecule (SIGIRR) in lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2) receptor–dependent manner in epithelial cells and in murine pneumonia . This regulation of NF-κB–induced cytokines helps to decrease pathogen-mediated inflammation .

Enhancement of Pathogen Clearance

Interestingly, 15-epi-Lipoxin A4 not only dampens lung inflammation but also enhances pathogen clearance with increased antimicrobial peptide expression .

Reduction of Renal Inflammation

15-epi-Lipoxin A4 has been shown to reduce renal inflammation along with decreased levels of ngal and plasma creatinine .

作用机制

Target of Action

15-epi-Lipoxin A4, also known as aspirin-triggered lipoxin A4, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a significant role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils . This compound serves as a “stop signal” to excessive leukocyte trafficking/infiltration .

Mode of Action

15-epi-Lipoxin A4 exerts its effects by interacting with its targets and inducing changes in their behavior. It inhibits the expression of pro-inflammatory factors and stimulates the expression of anti-inflammatory factors . It also blocks TNF-α-induced IL-8 release in human enterocytes , thereby reducing inflammation.

Biochemical Pathways

15-epi-Lipoxin A4 is a metabolite derived from arachidonic acid (ARA) via lipoxygenase (LO)-driven biochemical pathways . It is produced enzymatically through the sequential metabolism of the LO enzymes 5-LO and either 12-LO or 15-LO . Aspirin directly affects the LX circuit by activating the biosynthesis of endogenous epimers of LX, known as aspirin-triggered 15-epi-LX .

Result of Action

The primary result of 15-epi-Lipoxin A4’s action is the resolution of inflammation. It helps to dampen inflammation and promote tissue repair . By attenuating ONOO formation, 15-epi-Lipoxin A4 can oppose ONOO signaling in leukocytes . It also initiates the resolving phase early to discontinue inflammation post-MI, thereby reducing LV dysfunction .

Action Environment

The action of 15-epi-Lipoxin A4 can be influenced by various environmental factors. For instance, it is known to be an important modulator of the many pharmacological actions caused by aspirin . .

属性

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-JEWNPAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348032 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

CAS RN |

171030-11-8 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)